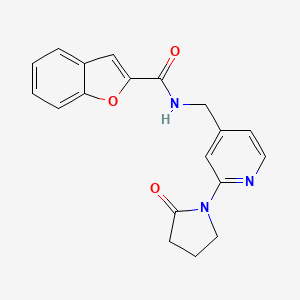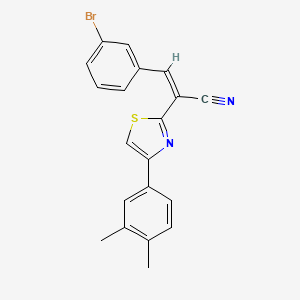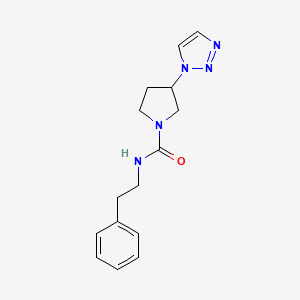
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic compound with a molecular formula of C15H19N5O and a molecular weight of 285.351. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the triazole ring makes it a valuable compound in medicinal chemistry and other scientific research fields .
準備方法
. This method is favored for its high efficiency and selectivity. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .
化学反応の分析
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II, making it a candidate for further biological studies.
Medicine: Due to its triazole ring, the compound exhibits anticancer properties by binding to the active sites of enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as dyes and corrosion inhibitors.
作用機序
The mechanism of action of N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves the interaction of the triazole ring with specific molecular targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding with the active sites of enzymes, thereby inhibiting their activity . This binding can disrupt various biological pathways, leading to the compound’s observed effects, such as enzyme inhibition and anticancer activity .
類似化合物との比較
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can be compared with other triazole-containing compounds, such as:
N-phenethyl-2-(1H-1,2,3-triazol-1-yl)acetamide: This compound also features a triazole ring and exhibits similar biological activities, including enzyme inhibition.
4-Phenyl-1H-1,2,3-triazole: Another triazole derivative known for its stability and use in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines a phenethyl group with a pyrrolidine ring, enhancing its potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
N-(2-phenylethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(16-8-6-13-4-2-1-3-5-13)19-10-7-14(12-19)20-11-9-17-18-20/h1-5,9,11,14H,6-8,10,12H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZDKIHBDGVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
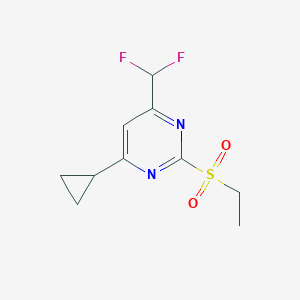


![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2373121.png)

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)
![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2373125.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2373126.png)
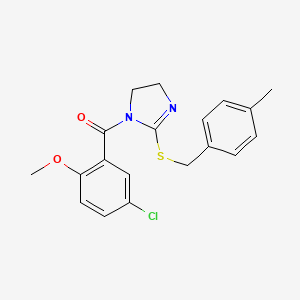

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)
